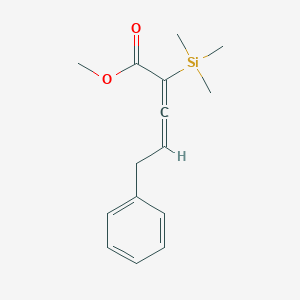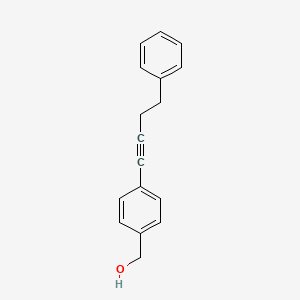
Benzenemethanol, 4-(4-phenyl-1-butynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-(4-phenyl-1-butynyl)- is a chemical compound with the molecular formula C₁₇H₁₆O It is characterized by the presence of a benzenemethanol group attached to a 4-phenyl-1-butynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-phenyl-1-butynyl)- typically involves the reaction of benzenemethanol with 4-phenyl-1-butyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-(4-phenyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 4-phenyl-1-butynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 4-phenyl-1-butene or 4-phenylbutane.
Substitution: Formation of benzenemethanol derivatives with various functional groups.
Applications De Recherche Scientifique
Benzenemethanol, 4-(4-phenyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Benzenemethanol, 4-(4-phenyl-1-butynyl)- can be compared with other similar compounds, such as:
Benzenemethanol: Lacks the 4-phenyl-1-butynyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1-butyne:
4-Phenyl-1-butene: Contains a double bond instead of a triple bond, leading to different reactivity and chemical behavior.
The uniqueness of Benzenemethanol, 4-(4-phenyl-1-butynyl)- lies in its combination of the benzenemethanol and 4-phenyl-1-butynyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
830329-17-4 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[4-(4-phenylbut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C17H16O/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-13,18H,4,8,14H2 |
Clé InChI |
MXQBHHPFPNAJBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC#CC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


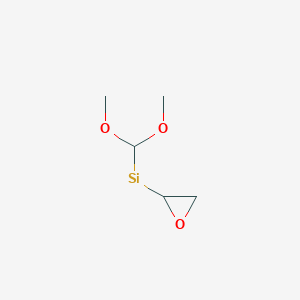
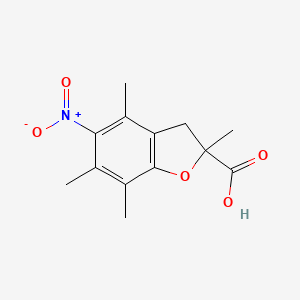
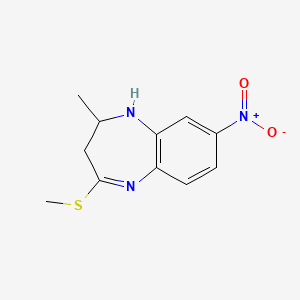
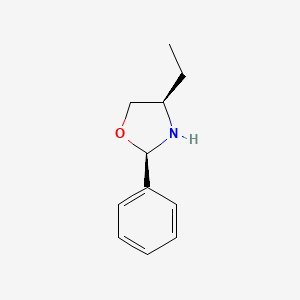

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
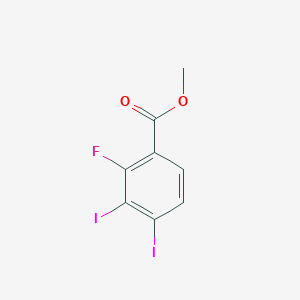
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

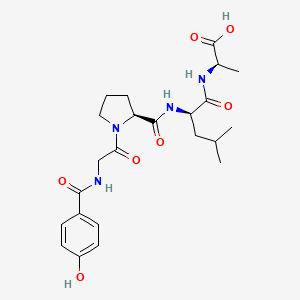
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)
![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
